![molecular formula C12H16N2 B137512 (1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane CAS No. 127641-07-0](/img/structure/B137512.png)
(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane
概要
説明
(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane is a chiral bicyclic compound that has garnered significant interest in the fields of organic chemistry and catalysis. This compound is known for its rigid bicyclic structure, which imparts unique stereochemical properties, making it a valuable building block in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclopentadiene and aziridine.
Cycloaddition Reaction: A key step in the synthesis is the [4+2] cycloaddition reaction, where cyclopentadiene reacts with aziridine to form the bicyclic framework.
Functionalization: The bicyclic core is then functionalized by introducing the benzyl group at the 2-position. This can be achieved through various methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its use as a pharmacophore in the development of new therapeutic agents.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
作用機序
The mechanism of action of (1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, enhancing the compound’s efficacy in catalysis or as a drug candidate. The benzyl group at the 2-position can participate in π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: Lacks the benzyl group, making it less versatile in certain applications.
(1S,4S)-2-Boc-2,5-Diazabicyclo[2.2.1]heptane: Contains a tert-butoxycarbonyl protecting group, which can be removed to reveal the free amine.
(1R,5S)-3-Azabicyclo[3.3.1]nonane: A larger bicyclic compound with different stereochemical properties.
Uniqueness
(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane is unique due to its benzyl substitution, which enhances its ability to participate in various chemical reactions and interactions. This makes it a valuable compound in asymmetric synthesis and catalysis, as well as in drug design and development.
特性
IUPAC Name |
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRFUVVWNBBEDI-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
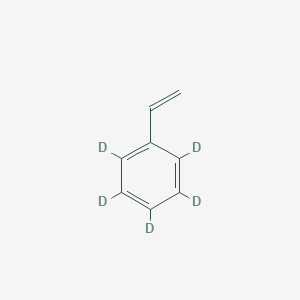
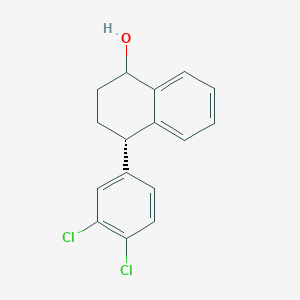
![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
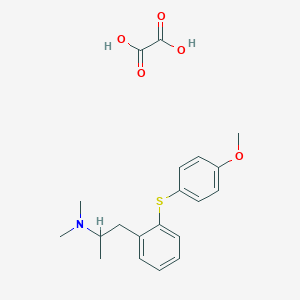

![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)
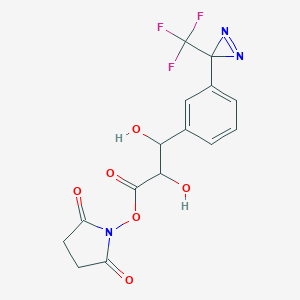

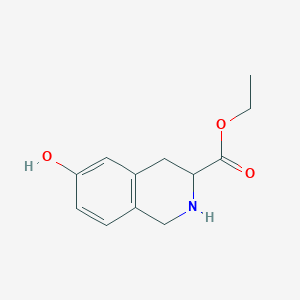
![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B137451.png)
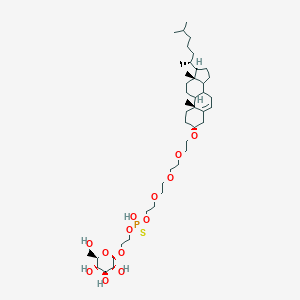
![2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid](/img/structure/B137453.png)
![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
